molecular formula C18H23NO2 B7541930 2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone

2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone

カタログ番号 B7541930
分子量: 285.4 g/mol
InChIキー: AILNXFOFRWPTSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, commonly known as TAK-659, is a small molecule drug that belongs to the class of inhibitors of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the signaling pathway of B cells, which are a type of white blood cells that produce antibodies to fight infections. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

作用機序

TAK-659 works by inhibiting the activity of 2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, which is a key component of the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B cells, and aberrant BCR signaling has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. By inhibiting this compound, TAK-659 blocks the downstream signaling pathways that lead to the activation and proliferation of B cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of this compound by TAK-659 leads to decreased activation and proliferation of B cells, which in turn leads to decreased production of antibodies and cytokines. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in hematological malignancies such as CLL and DLBCL.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for 2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone inhibition, as well as its favorable pharmacokinetic properties. However, TAK-659 also has some limitations, including its relatively short half-life and the potential for off-target effects.

将来の方向性

There are several future directions for research on TAK-659. One area of focus is the development of combination therapies that include TAK-659 for the treatment of cancer and autoimmune disorders. Another area of focus is the investigation of the potential therapeutic applications of TAK-659 in other diseases, such as multiple sclerosis and asthma. Additionally, there is ongoing research on the optimization of the synthesis and pharmacokinetic properties of TAK-659 to improve its efficacy and safety.

合成法

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-bromo-4-isopropylphenol with 1,2,5-trimethylpyrrole to form 2-(4-propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanol. This intermediate is then converted to TAK-659 through a series of reactions involving esterification, dehydration, and oxidation.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). TAK-659 has also been shown to be effective in suppressing the activity of B cells in autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

特性

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12(2)15-6-8-16(9-7-15)21-11-18(20)17-10-13(3)19(5)14(17)4/h6-10,12H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILNXFOFRWPTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。